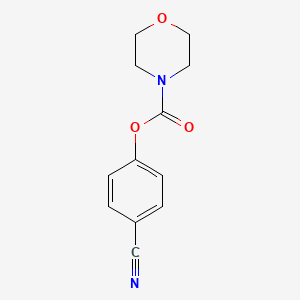
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a semicarbazone derivative of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde, which is a known inhibitor of monoamine oxidase B (MAO-B) enzyme.
Wissenschaftliche Forschungsanwendungen
4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant inhibitory activity against 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme, which is known to play a crucial role in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Additionally, it has been reported to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves its inhibition of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme. 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is responsible for the metabolism of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and movement. Inhibition of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme leads to an increase in dopamine levels, which can alleviate the symptoms of Parkinson's disease. Additionally, the antitumor activity of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone have been studied extensively in both in vitro and in vivo models. It has been shown to exhibit significant inhibitory activity against 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme, leading to an increase in dopamine levels in the brain. Additionally, it has been reported to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in lab experiments is its high potency and selectivity towards 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme. This makes it an ideal candidate for studying the role of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in neurodegenerative diseases such as Parkinson's disease. However, one of the limitations of using 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone is its potential toxicity towards normal cells. Therefore, careful consideration must be given when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone. One potential area of research is the development of more potent and selective inhibitors of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone enzyme for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone in inducing apoptosis in cancer cells. Furthermore, the potential applications of this compound in other areas of medicinal chemistry such as antiviral and antibacterial agents need to be explored.
Synthesemethoden
The synthesis of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde semicarbazone involves the reaction of 4-(morpholin-4-ylmethyl)thiophene-2-carbaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds via the formation of an imine intermediate, which is subsequently treated with semicarbazide to yield the semicarbazone derivative.
Eigenschaften
IUPAC Name |
[(E)-[4-(morpholin-4-ylmethyl)thiophen-2-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c12-11(16)14-13-6-10-5-9(8-18-10)7-15-1-3-17-4-2-15/h5-6,8H,1-4,7H2,(H3,12,14,16)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJGXAOWKGYYQB-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=C2)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CSC(=C2)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)


![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)


![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)